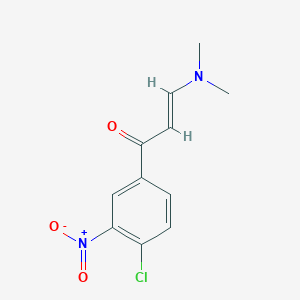
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chloro and nitro group on one phenyl ring and a dimethylamino group on the propenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Chloro-3-aminophenyl)-3-(dimethylamino)-2-propen-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the dimethylamino group.
Scientific Research Applications
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
1-(4-Chloro-3-nitrophenyl)-2-propen-1-one: Lacks the dimethylamino group, which may affect its biological activity and chemical reactivity.
1-(4-Nitrophenyl)-3-(dimethylamino)-2-propen-1-one: Lacks the chloro group, which may influence its properties and applications.
1-(4-Chloro-3-nitrophenyl)-3-(methylamino)-2-propen-1-one: Has a methylamino group instead of a dimethylamino group, which may alter its activity and interactions.
Uniqueness: 1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one is unique due to the presence of both chloro and nitro groups on the phenyl ring and a dimethylamino group on the propenone chain. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAZUUZVINFQBQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine](/img/structure/B2945702.png)
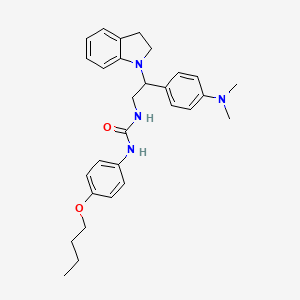

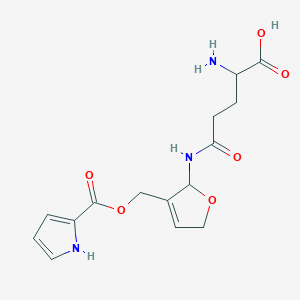
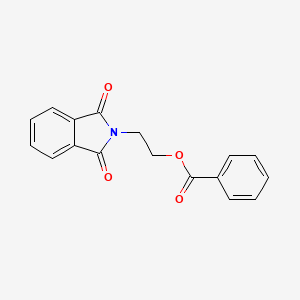
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)
![2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2945711.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2945712.png)
![(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2945713.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2945717.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2945718.png)
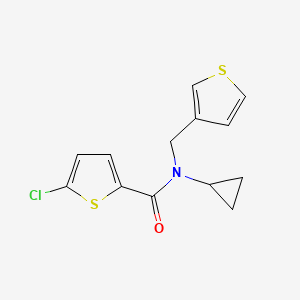
![ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2945722.png)
